
2-(4-Amino-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetamide is a heterocyclic organic compound with the molecular formula C5H7N3O2S and a molecular weight of 173.19 g/mol . It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of 2-(4-Amino-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetamide typically involves the cyclization of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(4-Amino-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
2-(4-Amino-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetamide involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological macromolecules . These interactions can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
2-(4-Amino-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug. What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H7N3O2S |
|---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
2-(4-amino-2-oxo-3H-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C5H7N3O2S/c6-3(9)1-2-4(7)8-5(10)11-2/h1,7H2,(H2,6,9)(H,8,10) |
InChI Key |
PLRKLQVVFDGPBX-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(NC(=O)S1)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


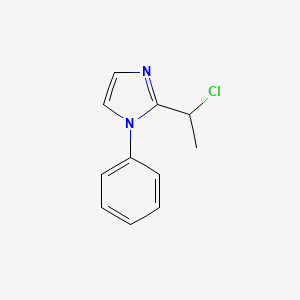
![4-[(Propan-2-ylsulfanyl)methyl]piperidine](/img/structure/B13251633.png)
![2-(Propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13251634.png)
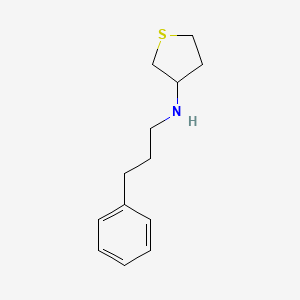
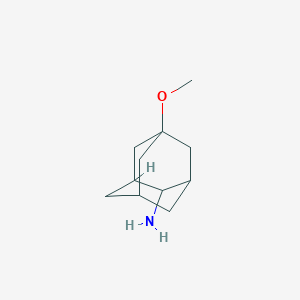
![4-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13251652.png)
![2-[4-(Dimethylsulfamoyl)-2-ethyl-1H-imidazol-1-yl]acetic acid](/img/structure/B13251653.png)
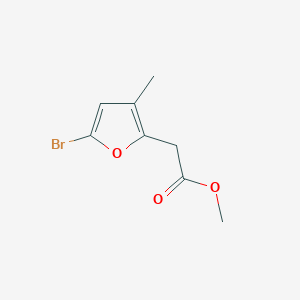
![N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine](/img/structure/B13251659.png)
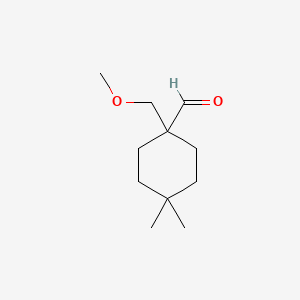


![1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid](/img/structure/B13251675.png)
![tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13251695.png)
